![molecular formula C9H17N3 B2383711 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1378239-51-0](/img/structure/B2383711.png)
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine, also known as EPH, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of substituted amphetamines and has been found to possess stimulant properties. The purpose of
Wirkmechanismus
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine acts as a substrate for the dopamine transporter, causing an increase in dopamine release and reuptake inhibition. It also increases norepinephrine and serotonin release, leading to its stimulant effects. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been found to have a higher affinity for the dopamine transporter compared to other amphetamines, which may contribute to its unique effects.
Biochemical and Physiological Effects:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been found to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase dopamine release in the striatum and nucleus accumbens, regions of the brain associated with reward and motivation. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been found to have a longer duration of action compared to other amphetamines, which may contribute to its potential as a research tool.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has several advantages as a research tool, including its unique mechanism of action and longer duration of action compared to other amphetamines. However, there are also limitations to its use, including its potential for abuse and lack of research on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine, including its potential use as a treatment for certain neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Further studies are also needed to investigate its long-term effects and potential for abuse. Additionally, research on the synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine analogs may lead to the development of new psychoactive substances with unique properties.
Synthesemethoden
The synthesis method for 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine involves the reaction of 1-ethyl-3-methyl-4-pyrazolone with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 1-(1-ethyl-3-methyl-4-pyrazolyl)propan-2-one, which is then reduced using sodium borohydride to yield 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been found to possess stimulant properties, similar to other amphetamines such as methamphetamine and MDMA. 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has been used in animal studies to investigate its effects on behavior, locomotor activity, and dopamine release.
Eigenschaften
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-12-6-9(5-7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJVHGRZKMWHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CC(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.